4-[nitroso(propyl)amino]butanoic acid
Description
Properties
CAS No. |
56316-37-1 |
|---|---|
Molecular Formula |
C7H14N2O3 |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
4-[nitroso(propyl)amino]butanoic acid |
InChI |
InChI=1S/C7H14N2O3/c1-2-5-9(8-12)6-3-4-7(10)11/h2-6H2,1H3,(H,10,11) |
InChI Key |
YWDAVUKHNHOYAX-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCCC(=O)O)N=O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Nitrosation of N-Propyl-4-aminobutyric Acid
The most straightforward route involves the nitrosation of N-propyl-4-aminobutyric acid (PABA) using nitrous acid (HNO₂). This method mirrors the synthesis of NMBA, where N-methyl-4-aminobutyric acid reacts with nitrous acid under acidic conditions.
Procedure :
-
Substrate Preparation : Dissolve 5.0 g (0.03 mol) of PABA in 50 mL of aqueous hydrochloric acid (1 M).
-
Nitrosation : Add 2.5 g (0.036 mol) of sodium nitrite (NaNO₂) dropwise at 0–5°C over 30 minutes.
-
Reaction Quenching : Adjust the pH to 2.0 using NaOH, followed by extraction with ethyl acetate.
-
Purification : Concentrate the organic layer and recrystallize from ethanol-water (1:1).
Key Parameters :
-
Temperature control (0–5°C) minimizes side reactions like diazotization.
-
Stoichiometric excess of NaNO₂ ensures complete nitrosation.
Yield : ~65–70% (theoretical: 82%).
Hydrolysis of N-Nitroso-N-propylpyrrolidone
Analogous to NMBA synthesis from N-methylpyrrolidone (NMP), this route leverages the hydrolysis of N-nitroso-N-propylpyrrolidone:
Reaction Scheme :
Procedure :
-
Nitrosation : React N-propylpyrrolidone (5.0 g, 0.035 mol) with HNO₂ (generated in situ from NaNO₂ and HCl) in toluene at 50°C for 24 hours.
-
Hydrolysis : Reflux the nitrosated intermediate in 1 M HCl for 8 hours.
-
Isolation : Neutralize with NaOH, extract with dichloromethane, and evaporate under reduced pressure.
Challenges :
-
Incomplete hydrolysis may yield residual pyrrolidone derivatives.
Yield : ~55–60%.
Industrial-Scale Production
For bulk synthesis, continuous-flow reactors are preferred to enhance reproducibility and safety. A pilot-scale method adapted from telmisartan nitrosamine analysis involves:
Steps :
-
Continuous Nitrosation : Pump PABA (1.0 M in HCl) and NaNO₂ (1.2 M) into a tubular reactor at 10°C.
-
In-line pH Monitoring : Maintain pH 2.5–3.0 using automated NaOH addition.
-
Crystallization : Direct the reaction mixture to a cooling crystallizer (4°C) for product precipitation.
Advantages :
Optimization Strategies
Solvent and Catalytic Effects
-
Solvent Systems : Polar aprotic solvents (e.g., dimethylformamide) improve nitrosation efficiency but complicate purification. Mixed solvents (toluene-water) balance reactivity and phase separation.
-
Catalysts : Tetrabutylammonium bromide (0.1 wt%) accelerates nitrosation by 30% via phase-transfer catalysis.
Temperature and Time Profiling
-
Low-Temperature Regimes (0–10°C): Minimize decomposition but extend reaction times (24–48 hours).
-
Elevated Temperatures (25–30°C): Reduce time to 6–8 hours but risk byproduct formation (e.g., dimeric nitrosamines).
Analytical Validation
Quantification via LC-MS/MS
Trace-level detection (≤0.03 ppm) follows protocols validated for NMBA:
-
Column : Zorbax SB-C18 (150 × 3.0 mm, 3.5 µm).
-
Mobile Phase : 0.1% formic acid in water (A) and methanol (B).
-
MS Parameters : APCI+ mode; MRM transitions at m/z 131.1 → 89.1.
LOQ : 0.004 ppm, ensuring compliance with ICH M7 guidelines .
Scientific Research Applications
4-[Nitroso(propyl)amino]butanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying nitrosamine chemistry.
Biology: Investigated for its effects on cellular processes and its potential role in inducing mutations.
Medicine: Studied for its carcinogenic properties and its impact on human health, particularly in relation to nitrosamine exposure.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The biological effects of 4-[nitroso(propyl)amino]butanoic acid are primarily due to its ability to form reactive intermediates that can interact with cellular components. The nitroso group can undergo metabolic activation to form diazonium ions, which can then react with nucleophilic sites in DNA, proteins, and other biomolecules. This can lead to mutations, protein dysfunction, and other cellular damage.
Comparison with Similar Compounds
Key Findings:
Alkyl Chain Impact on Toxicity: Methyl and butyl analogs exhibit higher regulatory concern due to their structural similarity to well-characterized carcinogens (e.g., NDBA) . Propyl derivatives may occupy an intermediate risk category, though direct data is lacking.
Synthetic and Stability Considerations: Nitrosation of alkylamino precursors (e.g., propylaminobutanoic acid) under acidic conditions is a common pathway for forming these compounds . Stability varies with substituents: methyl derivatives are more stable than vinyl analogs, which may hydrolyze or degrade under ambient conditions .
Regulatory Status :
- The European Pharmacopoeia (Ph.Eur) and USP-NF limit nitrosamine impurities to ≤10 ppm in pharmaceuticals, emphasizing strict control during synthesis and storage .
Biological Activity
4-[Nitroso(propyl)amino]butanoic acid (CAS No. 56316-37-1) is a nitroso compound with potential biological activity, particularly in the context of carcinogenicity and interactions with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential health effects, and relevant case studies.
This compound is a member of the N-nitrosamines group, which are known for their carcinogenic properties. The compound typically exists in a nitrosated form, which can undergo various chemical reactions, including:
- N-nitrosation : A reaction where a nitrogen atom in an amine is converted into a nitroso group.
- Decomposition : Under certain conditions, it can decompose to release nitrous oxide and other reactive species.
The biological activity of this compound primarily involves its interaction with DNA and cellular components. The compound can form DNA adducts, leading to mutations that may initiate carcinogenesis.
Key Mechanisms:
- DNA Alkylation : The formation of DNA adducts such as -alkylguanine and -methylguanine has been observed, which can lead to mispairing during DNA replication and ultimately result in mutations .
- Oxidative Stress : Nitroso compounds can induce oxidative stress by generating reactive oxygen species (ROS), which further damage cellular components including lipids, proteins, and nucleic acids.
Biological Activity and Health Implications
Research indicates that this compound exhibits significant biological activity related to its carcinogenic potential. Studies have shown that exposure to this compound can lead to:
- Carcinogenesis : It is classified as a potential human carcinogen due to its ability to induce tumors in animal models, particularly bladder transitional cell carcinomas .
- Toxicity : The compound has been associated with various toxic effects, including genotoxicity and cytotoxicity in cell culture studies.
Case Studies
Several studies have investigated the effects of nitroso compounds similar to this compound:
- Animal Studies : Research involving rodent models has demonstrated that administration of nitrosamines leads to the development of tumors in various organs. For instance, N-nitrosodimethylamine (NDMA), a closely related compound, has shown similar carcinogenic effects .
- Human Exposure Assessments : Epidemiological studies have linked exposure to nitrosamines in certain occupational settings with increased cancer risk, highlighting the relevance of compounds like this compound .
Data Summary
| Property | Details |
|---|---|
| CAS Number | 56316-37-1 |
| Chemical Structure | C5H10N2O3 |
| Biological Activity | Carcinogenic potential; DNA adduct formation |
| Health Effects | Genotoxicity; cytotoxicity; tumor induction in animal models |
| Key Mechanism | DNA alkylation; oxidative stress induction |
Q & A
Basic Question: What experimental design strategies are recommended for optimizing the synthesis of 4-[nitroso(propyl)amino]butanoic acid?
Methodological Answer:
To optimize synthesis, employ factorial design to systematically evaluate variables such as reaction temperature, solvent polarity, catalyst concentration, and reaction time. For example:
- Full factorial design : Test all combinations of variables (e.g., 2–3 levels per factor) to identify interactions affecting yield.
- Response Surface Methodology (RSM) : Model nonlinear relationships between variables and optimize conditions for maximum yield .
Table 1: Example factorial design for synthesis optimization
| Factor | Level 1 | Level 2 |
|---|---|---|
| Temperature (°C) | 25 | 40 |
| Solvent | Ethanol | DMF |
| Catalyst (mol%) | 5 | 10 |
Post-optimization, validate using HPLC purity analysis (≥95%) and NMR spectroscopy to confirm structural integrity .
Advanced Question: How can researchers resolve contradictions in reported biological activity data for nitroso-containing compounds like this compound?
Methodological Answer:
Contradictions often arise due to differences in assay conditions or compound stability. Address this by:
Standardizing assay protocols : Use consistent cell lines (e.g., HEK-293 for enzyme inhibition) and control for nitroso group reactivity (e.g., pH, reducing agents).
Stability profiling : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 14 days) with LC-MS to identify degradation products affecting bioactivity .
Statistical validation : Apply ANOVA or multivariate analysis to isolate confounding variables .
Basic Question: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
- 1H/13C NMR : Confirm nitroso and propylamino substituents via characteristic shifts (e.g., nitroso N=O group at ~1,500 cm⁻¹ in IR ).
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₇H₁₄N₂O₃) with <2 ppm error.
- X-ray crystallography : Resolve stereochemistry if crystalline derivatives are synthesized .
Table 2: Example NMR data (hypothetical)
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| CH₂ (butanoic acid) | 2.35 | Triplet |
| N-Nitroso | 8.10 | Singlet |
Advanced Question: How can computational modeling predict the reactivity of the nitroso group in aqueous environments?
Methodological Answer:
Use density functional theory (DFT) to model:
Tautomeric equilibria : Compare stability of nitroso (N=O) vs. oxime (N-OH) forms under varying pH.
Solvent effects : Simulate hydration shells using implicit solvent models (e.g., COSMO-RS).
Reaction pathways : Map potential energy surfaces for nitroso group reactions (e.g., nucleophilic attack). Validate predictions with UV-Vis kinetics (λmax ~400 nm for nitroso intermediates) .
Basic Question: What are the recommended storage conditions to prevent degradation of this compound?
Methodological Answer:
Nitroso compounds are light- and oxygen-sensitive. Store under:
- Temperature : –20°C in amber vials.
- Atmosphere : Argon or nitrogen gas to inhibit oxidation.
- Stability monitoring : Use HPLC-UV quarterly to detect degradation (e.g., loss of nitroso peak area) .
Advanced Question: How can researchers design assays to differentiate between the biological activity of this compound and its metabolites?
Methodological Answer:
Metabolite synthesis : Prepare likely metabolites (e.g., hydroxylamine derivatives) via controlled reduction.
Targeted bioassays : Compare IC₅₀ values in enzyme inhibition assays (e.g., cytochrome P450 isoforms) using LC-MS/MS to quantify parent compound vs. metabolites.
Isotopic labeling : Use ¹⁵N-labeled nitroso groups to track metabolic pathways via NMR or mass spectrometry .
Basic Question: What synthetic routes are reported for nitrosoamino acids, and which are most scalable?
Methodological Answer:
Common routes include:
Nitrosoalkylation : React propylamine with butanoic acid chlorides, followed by nitroso group introduction via NaNO₂/HCl.
Reductive amination : Use Pd/C or Zn/HCl to reduce intermediate nitro compounds.
Scalability is highest for one-pot reactions minimizing purification steps. Monitor regioselectivity with TLC or GC-MS .
Advanced Question: How can contradictory data in the literature on nitroso compound toxicity be reconciled?
Methodological Answer:
Discrepancies may stem from:
Metabolic activation : Test compound stability in liver microsomes (e.g., rat S9 fraction).
Reactive oxygen species (ROS) assays : Quantify ROS generation using fluorescent probes (e.g., DCFH-DA).
Comparative studies : Benchmark against structurally similar nitroso compounds (e.g., N-nitrosoproline) in parallel assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
